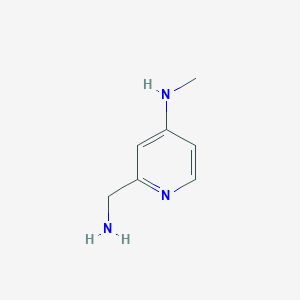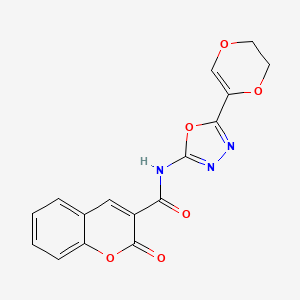
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H11N3O6 and its molecular weight is 341.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing derivatives of 2-oxo-2H-chromene-3-carboxamide, employing different strategies to introduce various functional groups and evaluate their biological activities. For instance, the synthesis of coumarin derivatives containing thiazolidin-4-one ring and their biological properties have been extensively explored, highlighting the importance of these compounds in medicinal chemistry due to their potential antibacterial activity (C. K. Ramaganesh, Y. Bodke, & K. Venkatesh, 2010). Another study synthesized Schiff bases containing indole moiety and evaluated their antioxidant and antimicrobial activities, emphasizing the diverse functional applications of these compounds (A. R. Saundane & Kirankumar Nandibeoor Mathada, 2015).
Biological Activities
The biological evaluation of these compounds reveals a wide range of potential applications:
Antimicrobial Activity : Several studies have reported the antimicrobial potential of 2-oxo-2H-chromene-3-carboxamide derivatives, providing valuable insights into their use as novel therapeutic agents against various bacterial and fungal pathogens (M. A. Bhat, M. Al-Omar, & N. Siddiqui, 2013).
Antioxidant and Antihyperglycemic Agents : The synthesis of coumarin derivatives containing pyrazole and indenone rings has demonstrated potent antioxidant and antihyperglycemic activities, suggesting their potential in managing oxidative stress and diabetes (R. Kenchappa, Y. Bodke, A. Chandrashekar, M. A. Sindhe, & S. K. Peethambar, 2017).
Anticholinesterase Activity : The synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing tryptamine moiety have been investigated, highlighting their significant activity toward acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's (Samaneh Ghanei-Nasab, M. Khoobi, F. Hadizadeh, A. Marjani, Alireza Moradi, H. Nadri, S. Emami, A. Foroumadi, & A. Shafiee, 2016).
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-13(10-7-9-3-1-2-4-11(9)24-15(10)21)17-16-19-18-14(25-16)12-8-22-5-6-23-12/h1-4,7-8H,5-6H2,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMWHEZCZYQYHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2375535.png)
![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375542.png)

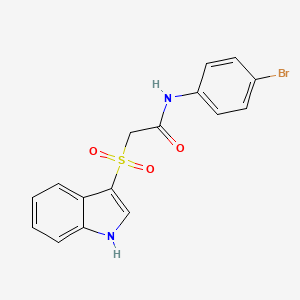
![N-(2-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2375548.png)
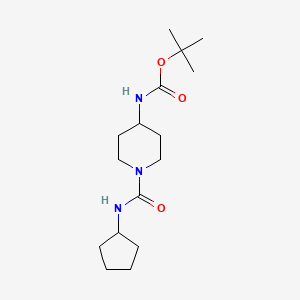
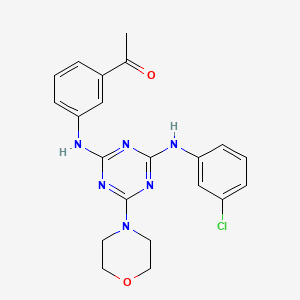


![N-[(3-Ethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2375555.png)
